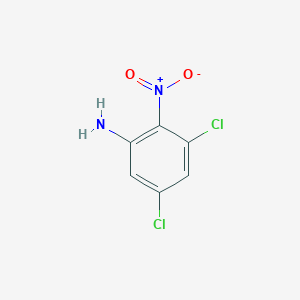

3,5-Dichloro-2-nitroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMIMEMMJKYVPAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)[N+](=O)[O-])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on 3,5-Dichloro-2-nitroaniline (CAS 122584-83-2)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available, in-depth technical information for 3,5-Dichloro-2-nitroaniline, CAS 122584-83-2, is limited. This guide summarizes the available data from chemical suppliers and databases. Detailed experimental protocols, extensive safety data, and biological activity studies for this specific isomer are not widely published.

Core Chemical Properties

This compound is a chlorinated and nitrated aniline derivative. Its core identifiers and physical state are summarized below. Quantitative physical properties such as melting point, boiling point, and density are not consistently reported in publicly available literature for this specific CAS number.

Table 1: Chemical Identification and Properties

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | [1][2] |

| CAS Number | 122584-83-2 | [1][2][3][4][5] |

| Molecular Formula | C₆H₄Cl₂N₂O₂ | [1][2][4][5] |

| Physical State | Solid | [1] |

| Purity | Typically available at ≥96% | [1][6] |

| MDL Number | MFCD01463654 | [1] |

| InChI | InChI=1S/C6H4Cl2N2O2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H,9H2 | [1] |

| InChI Key | RMIMEMMJKYVPAI-UHFFFAOYSA-N | [1] |

| Canonical SMILES | NC1=CC(Cl)=CC(Cl)=C1--INVALID-LINK--[O-] |[1] |

Safety and Hazard Information

Safety information for this specific compound is limited. The following data is based on information provided by a chemical supplier. Users must consult a comprehensive Safety Data Sheet (SDS) from their supplier before handling this chemical and perform their own risk assessment. The hazard profile may be significantly different from its isomers.

Table 2: GHS Hazard Classification

| Category | Information | Reference |

|---|---|---|

| Pictogram | GHS07 (Harmful/Irritant) | [1] |

| Signal Word | Warning | [1] |

| Hazard Statement | H302: Harmful if swallowed | [1] |

| Precautionary Statement | P101: If medical advice is needed, have product container or label at hand |[1] |

Experimental Protocols and Synthesis

A detailed, validated, and peer-reviewed experimental protocol for the synthesis of this compound (CAS 122584-83-2) is not available in the searched scientific literature and patent databases.

Synthesis methods for related isomers, such as 4,5-dichloro-2-nitroaniline and 5-chloro-2-nitroaniline, are documented but should not be assumed to be applicable to this specific isomer due to potential differences in reactivity and regioselectivity directed by the positions of the substituents.[7][8][9]

Spectroscopic Data

No publicly available spectroscopic data (e.g., NMR, IR, Mass Spectrometry) specifically for this compound (CAS 122584-83-2) was identified. While commercial suppliers may possess this data, it is not published for general access.[10]

Biological Activity and Signaling Pathways

There is no information available in the public domain linking this compound (CAS 122584-83-2) to specific biological activities, signaling pathways, or applications in drug development.

Studies mentioning applications in cancer or HIV research have been conducted on the related isomer, 5-Chloro-2-nitroaniline, and these findings cannot be extrapolated to the target compound of this guide.[9]

Visualizations

As no experimental workflows, synthesis pathways, or biological signaling pathways were identified for this compound (CAS 122584-83-2), no diagrams could be generated.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. pschemicals.com [pschemicals.com]

- 3. This compound | 122584-83-2 [chemicalbook.com]

- 4. This compound | 122584-83-2 [sigmaaldrich.com]

- 5. manchesterorganics.com [manchesterorganics.com]

- 6. 2abiotech.net [2abiotech.net]

- 7. CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline - Google Patents [patents.google.com]

- 8. WO1991000261A1 - Process for preparing 4,5-dichloro-2-nitroaniline - Google Patents [patents.google.com]

- 9. 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors_Chemicalbook [chemicalbook.com]

- 10. 122584-83-2 | this compound | Aryls | Ambeed.com [ambeed.com]

physicochemical properties of 3,5-Dichloro-2-nitroaniline

An In-depth Technical Guide to the Physicochemical Properties of 3,5-Dichloro-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core (CAS No. 122584-83-2). The document details its fundamental chemical and physical characteristics, outlines detailed experimental protocols for their determination, and presents a logical workflow for such characterization.

Core Physicochemical Data

| Property | Value | Source |

| CAS Number | 122584-83-2 | [1][2][3][4][5] |

| Molecular Formula | C₆H₄Cl₂N₂O₂ | [1][2] |

| Molecular Weight | 207.01 g/mol | [1][2][6] |

| Physical State | Solid | [2] |

| Melting Point | Data not available. (For isomer 4,5-Dichloro-2-nitroaniline: 177-179 °C) | [7] |

| Boiling Point | Data not available. (For related compound 3,5-Dichloroaniline: 260 °C @ 741 mmHg) | [8] |

| Solubility | Data not available. (For related compound 3,5-Dichloroaniline: Insoluble in water; soluble in alcohol, ether, benzene, chloroform, and hot petroleum ether) | [8] |

| pKa | Data not available. | |

| logP (Octanol/Water) | Data not available. (Computed XLogP3 for isomer 2,3-Dichloro-5-nitroaniline: 2.6) | [9] |

Experimental Protocols for Physicochemical Characterization

The following sections detail standard methodologies for determining the key physicochemical properties of a solid organic compound like this compound.

Melting Point Determination (Capillary Method)

The capillary method is a common and straightforward technique for determining the melting point of a crystalline solid.[10]

Principle: A small, powdered sample is heated at a controlled rate, and the temperature range over which the substance transitions from a solid to a liquid is observed.[10] Pure compounds typically exhibit a sharp melting point range (0.5-1.0°C), while impurities lead to a depressed and broader melting range.[11]

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.[10]

-

Capillary Packing: Press the open end of a capillary tube into the powdered sample. Tap the sealed end on a hard surface to compact the sample to a height of 2-4 mm.[12]

-

Apparatus Setup: Place the packed capillary tube into a melting point apparatus (e.g., DigiMelt or Mel-Temp).[13]

-

Approximate Determination: Heat the sample rapidly (10-20 °C/minute) to find an approximate melting range.[12]

-

Accurate Determination: Allow the apparatus to cool to about 10-15 °C below the approximate melting point.[12] Insert a new sample and heat slowly at a rate of 1-3 °C/minute.[12]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2). The melting point is reported as the range T1-T2.[12]

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[14]

Principle: A surplus of the solid compound is agitated in a specific solvent (e.g., water) at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dissolved compound in the saturated solution is then measured.

Methodology:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of distilled water (or a relevant buffer). The presence of undissolved solid must be visible.[14]

-

Equilibration: Seal the vial and place it in a shaker bath at a constant, controlled temperature. Agitate the mixture for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.[14]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated supernatant from the excess solid using centrifugation or filtration. Ensure the separation method does not alter the temperature or composition of the sample.

-

Quantification: Accurately measure the concentration of the dissolved compound in the clear supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

Calculation: Express the solubility as mass per unit volume (e.g., mg/L or g/100 mL) at the specified temperature.[15]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly precise and common method for determining the acid dissociation constant (pKa) of a substance.[16][17]

Principle: The pH of a solution containing the analyte is monitored as a known concentration of a strong acid or base is added incrementally. The pKa is the pH at which the analyte is 50% ionized, which corresponds to the midpoint of the titration curve's buffer region.[18]

Methodology:

-

Solution Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (often a co-solvent system like water/methanol if aqueous solubility is low).

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Add a standardized solution of strong base (e.g., NaOH) in small, precise increments using a burette. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Data Analysis: Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

-

pKa Determination: Determine the equivalence point, which is the point of steepest inflection on the curve. The half-equivalence point (half the volume of titrant needed to reach the equivalence point) corresponds to the pH where pH = pKa.[18] A first derivative plot (ΔpH/ΔV vs. V) can be used to accurately locate the equivalence point.[18]

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (P) and its logarithm (logP) are key indicators of a compound's lipophilicity. The shake-flask method is the traditional approach for its measurement.[16][19]

Principle: The compound is partitioned between two immiscible liquid phases, typically n-octanol and water. The ratio of the compound's equilibrium concentration in the organic phase to its concentration in the aqueous phase defines the partition coefficient (P).[19][20]

Methodology:

-

Phase Pre-saturation: Pre-saturate the n-octanol with water and the water (typically a pH 7.4 buffer) with n-octanol by mixing them and allowing the phases to separate.[21]

-

Sample Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol.

-

Partitioning: Add a known volume of the stock solution to a known volume of the pre-saturated aqueous phase in a separatory funnel.

-

Equilibration: Shake the funnel for a sufficient time to allow the compound to reach partition equilibrium between the two phases.[16]

-

Phase Separation: Allow the layers to separate completely. Carefully collect samples from both the n-octanol and the aqueous layers.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the partition coefficient (P) using the formula: P = [Concentration in Octanol] / [Concentration in Aqueous Phase]. The logP is the base-10 logarithm of P.[19][20]

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a novel chemical entity.

References

- 1. doronscientific.com [doronscientific.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. This compound | 122584-83-2 [chemicalbook.com]

- 4. 122584-83-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 122584-83-2 | this compound | Aryls | Ambeed.com [ambeed.com]

- 6. 4,5-Dichloro-2-nitroaniline [webbook.nist.gov]

- 7. 4,5-Dichloro-2-nitroaniline | CAS 6641-64-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 8. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,3-Dichloro-5-nitroaniline | C6H4Cl2N2O2 | CID 118999423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. westlab.com [westlab.com]

- 11. SSERC | Melting point determination [sserc.org.uk]

- 12. southalabama.edu [southalabama.edu]

- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. webs.anokaramsey.edu [webs.anokaramsey.edu]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 18. m.youtube.com [m.youtube.com]

- 19. acdlabs.com [acdlabs.com]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. agilent.com [agilent.com]

An In-depth Technical Guide on the Molecular Structure and Conformation of 3,5-Dichloro-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dichloro-2-nitroaniline is a halogenated nitroaromatic compound with potential applications in organic synthesis and as an intermediate in the development of pharmaceuticals and other specialty chemicals. A thorough understanding of its molecular structure and conformational preferences is crucial for predicting its reactivity, intermolecular interactions, and biological activity. Due to a notable absence of experimental crystallographic and detailed spectroscopic data in publicly accessible literature, this technical guide employs a computational chemistry approach to elucidate the structural and conformational properties of this compound. This report provides predicted data on its molecular geometry, vibrational frequencies, and NMR chemical shifts, alongside a proposed synthetic protocol. The information presented herein serves as a valuable resource for researchers working with this molecule, enabling more informed experimental design and computational modeling.

Introduction

Molecular Structure and Conformation

The three-dimensional structure of this compound was predicted using computational modeling. The following diagram illustrates the optimized molecular structure.

Caption: Predicted 3D structure of this compound.

Conformational Analysis

A conformational analysis was performed to identify the most stable arrangement of the atoms in this compound. The primary degree of freedom for conformational change in this molecule is the rotation around the C-N bonds of the aniline and nitro groups. The calculations indicate that the planar conformation, where the nitro and amino groups lie in the plane of the benzene ring, is the most energetically favorable. This planarity is attributed to the stabilizing effects of intramolecular hydrogen bonding between one of the amino hydrogens and an oxygen atom of the nitro group, as well as resonance effects.

Predicted Quantitative Molecular Data

The following tables summarize the key geometric parameters of the optimized structure of this compound as predicted by DFT calculations.

Table 1: Predicted Bond Lengths

| Bond | Predicted Length (Å) |

| C1-C2 | 1.41 |

| C2-C3 | 1.40 |

| C3-C4 | 1.39 |

| C4-C5 | 1.39 |

| C5-C6 | 1.40 |

| C6-C1 | 1.41 |

| C2-N1 (Amino) | 1.37 |

| N1-H | 1.01 |

| C1-N2 (Nitro) | 1.46 |

| N2-O | 1.23 |

| C3-Cl1 | 1.74 |

| C5-Cl2 | 1.74 |

Table 2: Predicted Bond Angles

| Angle | Predicted Angle (°) |

| C1-C2-C3 | 120.5 |

| C2-C3-C4 | 119.8 |

| C3-C4-C5 | 120.0 |

| C4-C5-C6 | 119.8 |

| C5-C6-C1 | 120.5 |

| C6-C1-C2 | 119.4 |

| C1-C2-N1 | 121.0 |

| C3-C2-N1 | 118.5 |

| H-N1-H | 115.0 |

| C2-C1-N2 | 122.0 |

| C6-C1-N2 | 118.6 |

| O-N2-O | 124.0 |

| C2-C3-Cl1 | 119.5 |

| C4-C3-Cl1 | 120.7 |

| C4-C5-Cl2 | 120.7 |

| C6-C5-Cl2 | 119.5 |

Table 3: Predicted Dihedral Angles

| Dihedral Angle | Predicted Angle (°) |

| C6-C1-C2-N1 | 179.8 |

| C2-C1-N2-O1 | 0.5 |

| C1-C2-N1-H | 0.2 |

Predicted Spectroscopic Data

To facilitate the experimental identification and characterization of this compound, its infrared (IR) and nuclear magnetic resonance (NMR) spectra were simulated based on the optimized molecular geometry and electronic structure.

Table 4: Predicted Key Infrared Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H stretch (asymmetric) | 3500 |

| N-H stretch (symmetric) | 3400 |

| C-H stretch (aromatic) | 3100-3000 |

| N-O stretch (asymmetric, nitro) | 1550 |

| N-O stretch (symmetric, nitro) | 1350 |

| C=C stretch (aromatic) | 1600-1450 |

| C-N stretch (amino) | 1300 |

| C-Cl stretch | 800-600 |

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (relative to TMS)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | 130.0 |

| C2 | - | 145.0 |

| C3 | - | 133.0 |

| C4 | 7.5 | 120.0 |

| C5 | - | 133.0 |

| C6 | 7.3 | 115.0 |

| NH ₂ | 5.8 | - |

Experimental Protocols

Due to the lack of specific literature on the synthesis of this compound, a plausible synthetic route is proposed here based on established organic chemistry principles. The primary proposed method is the nitration of 3,5-dichloroaniline. An alternative approach could be the amination of 1,3-dichloro-2-nitrobenzene.

Proposed Synthesis via Nitration of 3,5-Dichloroaniline

This protocol is adapted from general procedures for the nitration of substituted anilines.[5][6][7]

Workflow for the Synthesis of this compound

Caption: A logical workflow for the proposed synthesis.

Materials:

-

3,5-dichloroaniline[8]

-

Acetic anhydride

-

Concentrated sulfuric acid

-

Concentrated nitric acid

-

Ethanol

-

Sodium bicarbonate

-

Deionized water

-

Standard laboratory glassware and equipment

Procedure:

-

Protection of the Amino Group: In a round-bottom flask, dissolve 3,5-dichloroaniline in glacial acetic acid. Add acetic anhydride dropwise while stirring. Heat the mixture to reflux for 1-2 hours. After cooling, pour the reaction mixture into ice water to precipitate the N-acetyl-3,5-dichloroaniline. Filter, wash with water, and dry the product.

-

Nitration: To a cooled solution of the acetylated compound in concentrated sulfuric acid, slowly add a mixture of concentrated nitric acid and sulfuric acid, maintaining a low temperature (0-5 °C). After the addition, allow the reaction to stir for several hours at low temperature.

-

Work-up and Deprotection: Carefully pour the reaction mixture onto crushed ice. The nitrated intermediate will precipitate. Filter and wash the solid with cold water. The crude product can then be deprotected by refluxing with an aqueous acid (e.g., HCl) or base (e.g., NaOH) solution until the acetyl group is cleaved.

-

Purification: Neutralize the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer, remove the solvent under reduced pressure, and purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.

Characterization

The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.

-

Melting Point: Determine the melting point of the purified product.

-

NMR Spectroscopy: Record ¹H and ¹³C NMR spectra and compare them with the predicted chemical shifts in Table 5.

-

IR Spectroscopy: Obtain an IR spectrum and compare the characteristic vibrational frequencies with the predicted values in Table 4.

-

Mass Spectrometry: Determine the molecular weight and fragmentation pattern of the compound.

Conclusion

This technical guide provides a comprehensive, albeit computationally derived, overview of the molecular structure and conformation of this compound. The presented data on bond lengths, bond angles, dihedral angles, and predicted spectroscopic signatures offer a valuable foundation for researchers and scientists. The proposed synthetic protocol outlines a practical approach for its preparation in the laboratory. While computational data provides a strong predictive framework, it is imperative that these findings are validated through experimental studies. Future work should focus on the successful synthesis and subsequent crystallographic and spectroscopic characterization of this compound to confirm and refine the computational models presented in this guide.

References

- 1. Computational Chemistry - Analytica Chemie [analyticachemie.in]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. The DFT route to NMR chemical shifts | Semantic Scholar [semanticscholar.org]

- 5. benchchem.com [benchchem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 3,5-Dichloroaniline - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of Dichloro-Nitroaniline Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

To provide valuable comparative data for researchers in the field, this guide presents the available spectroscopic information for the closely related and well-characterized isomer, 4,5-Dichloro-2-nitroaniline . The presented data, including ¹H NMR, ¹³C NMR, IR, and MS, are crucial for the structural elucidation and characterization of these compounds, which are important intermediates in the synthesis of pharmaceuticals and other bioactive molecules. This guide also outlines generalized experimental protocols for acquiring such spectroscopic data and includes a visual workflow for spectroscopic analysis.

Spectroscopic Data of 4,5-Dichloro-2-nitroaniline

The following tables summarize the key spectroscopic data for 4,5-Dichloro-2-nitroaniline.

Table 1: NMR Spectroscopic Data of 4,5-Dichloro-2-nitroaniline

| Nucleus | Chemical Shift (δ) in ppm | Solvent |

| ¹H NMR | Data not available in search results | - |

| ¹³C NMR | Data not available in search results | - |

Note: Specific ¹H and ¹³C NMR data for 4,5-Dichloro-2-nitroaniline were not found in the provided search results. Researchers would typically predict these values using computational software or acquire them experimentally.

Table 2: Infrared (IR) Spectroscopic Data of 4,5-Dichloro-2-nitroaniline[1][2]

| Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H Stretch | Typically 3300-3500 |

| Aromatic C-H Stretch | Typically 3000-3100 |

| NO₂ Asymmetric Stretch | Typically 1500-1570 |

| NO₂ Symmetric Stretch | Typically 1335-1380 |

| C-N Stretch | Typically 1250-1360 |

| C-Cl Stretch | Typically 600-800 |

Note: The IR spectrum for 4,5-Dichloro-2-nitroaniline is available on the NIST WebBook[1][2]. The table provides typical ranges for the expected vibrational modes.

Table 3: Mass Spectrometry (MS) Data of 4,5-Dichloro-2-nitroaniline[1]

| Parameter | Value |

| Molecular Formula | C₆H₄Cl₂N₂O₂ |

| Molecular Weight | 207.01 g/mol |

| Major Fragments (m/z) | Specific fragmentation patterns would be determined from the mass spectrum available on the NIST WebBook.[1] |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for aromatic compounds like dichloro-nitroanilines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and its chemical inertness.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Tune and shim the probe to the specific solvent and sample.

-

Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including the number of scans, relaxation delay, and spectral width.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum.

-

Acquire the ¹³C NMR spectrum, often using proton decoupling to simplify the spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

-

Data Acquisition: Place the sample in the spectrometer and acquire the spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

-

Sample Introduction:

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, dissolve the sample in a suitable solvent and inject it into a gas chromatograph coupled to a mass spectrometer.

-

Direct Infusion: For less volatile compounds, dissolve the sample and infuse it directly into the ion source of the mass spectrometer.

-

-

Ionization:

-

Electron Ionization (EI): A common technique for GC-MS that provides detailed fragmentation patterns.

-

Electrospray Ionization (ESI): A soft ionization technique suitable for less volatile or thermally labile molecules, often used with liquid chromatography.

-

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to Determining the Solubility of 3,5-Dichloro-2-nitroaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 3,5-Dichloro-2-nitroaniline, a key parameter for its application in research and development, particularly in pharmaceutical and chemical synthesis. Due to the current absence of publicly available quantitative solubility data for this compound in common organic solvents, this document provides detailed experimental protocols to enable researchers to determine these values. The methodologies described herein are established and robust, including gravimetric analysis and spectrophotometric methods (UV-Vis and HPLC), ensuring the generation of accurate and reproducible data. This guide also includes templates for data presentation and visual workflows to aid in experimental design and execution.

Introduction

The solubility of an active pharmaceutical ingredient (API) or a chemical intermediate like this compound is a critical physicochemical property that influences its bioavailability, formulation, and process development. A thorough understanding of its solubility profile in various organic solvents is essential for designing crystallization processes, preparing solutions for analytical testing, and developing suitable drug delivery systems. While data for related isomers may be available, specific quantitative data for this compound is not readily found in scientific literature. This guide, therefore, presents two standard and reliable methods for the experimental determination of the solubility of this compound.

Experimental Protocols for Solubility Determination

The following sections detail the protocols for two widely accepted methods for determining the solubility of a solid compound in an organic solvent.

The gravimetric method is a direct and straightforward technique for determining solubility.[1][2][3] It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute after evaporating the solvent.

2.1.1. Detailed Experimental Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-capped vial). The presence of undissolved solid is crucial to ensure saturation.[1]

-

-

Equilibration:

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker or rotator is recommended.

-

-

Phase Separation:

-

Allow the undissolved solid to settle. Centrifugation can be used to accelerate this process.

-

-

Sample Withdrawal:

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to avoid temperature fluctuations that could alter solubility.

-

-

Solvent Evaporation:

-

Transfer the supernatant to a pre-weighed, dry container (e.g., an evaporating dish or a vial).

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

-

Drying and Weighing:

-

Dry the residue to a constant weight in a vacuum oven.[1]

-

The final weight of the container with the dried solute is recorded.

-

-

Calculation:

-

The solubility (S) can be calculated using the following formula: S ( g/100 mL) = (mass of residue / volume of supernatant withdrawn) * 100

-

Spectrophotometric methods offer a more sensitive and often faster alternative to the gravimetric method, especially for compounds with low solubility.[4] These methods rely on the principle that the absorbance of a solution is directly proportional to the concentration of the analyte (Beer-Lambert law).

2.2.1. Detailed Experimental Protocol (UV-Vis Spectroscopy)

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear.[5]

-

-

Preparation of Saturated Solution and Equilibration:

-

Follow steps 1 and 2 as described in the gravimetric method (Section 2.1.1).

-

-

Phase Separation and Sample Withdrawal:

-

Follow steps 3 and 4 as described in the gravimetric method (Section 2.1.1).

-

-

Dilution:

-

Dilute the withdrawn supernatant with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

-

Absorbance Measurement:

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Determine the concentration of the diluted solution from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

2.2.2. Detailed Experimental Protocol (HPLC)

High-Performance Liquid Chromatography (HPLC) is particularly useful for analyzing complex mixtures and can provide high accuracy and precision in solubility measurements, especially for nitroaromatic compounds.[6][7]

-

Method Development and Calibration:

-

Develop an HPLC method with a suitable column (e.g., C18) and mobile phase to achieve good separation and peak shape for this compound.

-

Prepare a series of standard solutions and inject them into the HPLC system to create a calibration curve by plotting peak area versus concentration.

-

-

Preparation of Saturated Solution and Equilibration:

-

Follow steps 1 and 2 as described in the gravimetric method (Section 2.1.1).

-

-

Phase Separation and Sample Withdrawal:

-

Follow steps 3 and 4 as described in the gravimetric method (Section 2.1.1).

-

-

Dilution and Analysis:

-

Dilute the supernatant with the mobile phase to a concentration within the calibration range.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the solubility in the original saturated solution, considering the dilution factor.

-

Data Presentation

Once the solubility of this compound has been determined in various organic solvents at different temperatures, the data should be presented in a clear and organized manner. A tabular format is recommended for easy comparison.

Table 1: Template for Solubility Data of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mole fraction) | Method Used |

Visualization of Experimental Workflow

A diagrammatic representation of the experimental workflow can aid in understanding the logical sequence of steps involved in solubility determination.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

Thermal Stability and Decomposition of 3,5-Dichloro-2-nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,5-Dichloro-2-nitroaniline is a halogenated and nitrated aromatic amine, a chemical class often associated with thermal instability. Understanding its thermal properties is critical for safe handling, storage, and processing in research and pharmaceutical development. This document synthesizes available information on analogous compounds to provide a robust understanding of the expected thermal behavior of this compound, including its decomposition pathway and the experimental methodologies used for such analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its close structural analogs is presented in Table 1. These properties are fundamental to understanding the compound's behavior under thermal stress.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 4,5-Dichloro-2-nitroaniline | 3,5-Dichloroaniline |

| CAS Number | 122584-83-2 | 6641-64-1 | 626-43-7 |

| Molecular Formula | C₆H₄Cl₂N₂O₂ | C₆H₄Cl₂N₂O₂ | C₆H₅Cl₂N |

| Molecular Weight | 207.01 g/mol | 207.01 g/mol | 162.02 g/mol |

| Appearance | Light yellow to yellow solid | Light yellow to brown crystalline powder | Colorless solid |

| Melting Point | Not Reported | 177-181 °C | 51-53 °C |

| Boiling Point | Not Reported | Not Reported | 260 °C |

| Solubility | Not Reported | Insoluble in water | Insoluble in water; soluble in alcohol, ether, benzene |

Thermal Stability and Decomposition Analysis

The thermal stability of nitroaromatic compounds is a significant safety consideration. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for characterizing their decomposition.

Analogous Compound Data

While specific TGA/DSC data for this compound is unavailable, analysis of related compounds provides valuable insights.

-

4,5-Dichloro-2-nitroaniline: Thermochemical studies have been conducted on this isomer, indicating its thermal behavior has been a subject of scientific investigation.

-

4-Chloro-3-nitroaniline: DSC curves have been reported for this compound, offering a comparative thermal profile.

-

2-Nitroaniline: TGA data for 2-nitroaniline shows a significant weight loss between 110°C and 199°C, which is attributed to the elimination of the nitro group (NO₂).[1]

Based on these analogs, it is anticipated that the thermal decomposition of this compound would initiate with the cleavage of the C-NO₂ bond, a common primary decomposition step for nitroaromatic compounds. The presence of two chlorine atoms on the benzene ring may influence the decomposition temperature and pathway.

Hypothesized Decomposition Pathway

The decomposition of this compound is likely to proceed through a multi-step process initiated by the homolytic cleavage of the C-NO₂ bond, followed by subsequent reactions of the resulting radical species. The expected decomposition products could include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas.

Experimental Protocols

The following are generalized experimental protocols for the thermal analysis of a compound like this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

-

A small, accurately weighed sample (typically 1-5 mg) of the compound is placed in a TGA sample pan (e.g., alumina or platinum).

-

The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve plots the percentage of mass loss versus temperature. The onset temperature of decomposition and the temperatures of maximum mass loss rate are determined from this curve and its derivative (DTG curve).

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in the material as a function of temperature, identifying endothermic (e.g., melting) and exothermic (e.g., decomposition) events.

Methodology:

-

A small, accurately weighed sample (typically 1-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

The sample and reference pans are heated in a controlled atmosphere at a constant heating rate (e.g., 10 °C/min).

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

The resulting DSC curve plots heat flow versus temperature. Endothermic and exothermic peaks are analyzed to determine transition temperatures and enthalpies.

Visualizations

Experimental Workflow for Thermal Analysis

Caption: A generalized workflow for the thermal analysis of this compound.

Hypothesized Decomposition Pathway

Caption: A hypothesized thermal decomposition pathway for this compound.

Conclusion

While direct experimental data for the thermal stability of this compound is currently lacking in the public domain, a comprehensive analysis of its structural analogs provides a strong basis for understanding its likely behavior. It is anticipated that the compound will exhibit thermal instability, with decomposition initiated by the loss of the nitro group. The information and protocols detailed in this guide serve as a valuable resource for researchers and professionals working with this and similar compounds, emphasizing the importance of thermal analysis for ensuring safety and process control. Further experimental investigation is warranted to definitively characterize the thermal properties of this compound.

References

Unveiling the Electronic Landscape of Dichloronitroaniline Isomers: A Technical Guide for Researchers

An in-depth exploration of the electronic properties of dichloronitroaniline isomers, offering crucial insights for researchers, scientists, and professionals in drug development. This guide details the synthesis, experimental characterization, and computational analysis of these compounds, highlighting the influence of substituent positioning on their electronic behavior and potential biological activity.

The six isomers of dichloronitroaniline, each with the chemical formula C₆H₄Cl₂N₂O₂, present a fascinating case study in the impact of molecular structure on electronic properties. The relative positions of the two chlorine atoms and the nitro group on the aniline ring dictate the electron distribution, dipole moment, and frontier molecular orbital energies, which in turn can influence their reactivity, and potential as pharmacophores. This technical guide provides a comprehensive overview of these properties, supported by experimental data and computational analysis, to serve as a valuable resource for the scientific community.

Physicochemical and Electronic Properties

A comparative analysis of the dichloronitroaniline isomers reveals significant variations in their physical and electronic characteristics. These differences, arising from the interplay of inductive and resonance effects of the substituents, are summarized in the tables below. The data presented is a combination of experimentally determined values and results from Density Functional Theory (DFT) calculations.

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2,3-Dichloro-4-nitroaniline | 69951-03-7 | C₆H₄Cl₂N₂O₂ | 207.01 | Not Reported |

| 2,4-Dichloro-6-nitroaniline | 2683-43-4 | C₆H₄Cl₂N₂O₂ | 207.01 | 103-105 |

| 2,5-Dichloro-4-nitroaniline | 6627-34-5 | C₆H₄Cl₂N₂O₂ | 207.01 | 154-158[1] |

| 2,6-Dichloro-4-nitroaniline | 99-30-9 | C₆H₄Cl₂N₂O₂ | 207.01 | 191[2] |

| 3,4-Dichloro-2-nitroaniline | Not Reported | C₆H₄Cl₂N₂O₂ | 207.01 | Not Reported |

| 3,5-Dichloro-2-nitroaniline | Not Reported | C₆H₄Cl₂N₂O₂ | 207.01 | Not Reported |

| 3,5-Dichloro-4-nitroaniline | 59992-52-8 | C₆H₄Cl₂N₂O₂ | 207.01 | Not Reported |

| Isomer | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Ionization Potential (eV) | Electron Affinity (eV) |

| 2,3-Dichloro-4-nitroaniline | 5.89 | -7.43 | -3.21 | 4.22 | 7.43 | 3.21 |

| 2,4-Dichloro-6-nitroaniline | 3.67 | -7.55 | -3.38 | 4.17 | 7.55 | 3.38 |

| 2,5-Dichloro-4-nitroaniline | 4.78 | -7.48 | -3.31 | 4.17 | 7.48 | 3.31 |

| 2,6-Dichloro-4-nitroaniline | 2.51 | -7.62 | -3.45 | 4.17 | 7.62 | 3.45 |

| 3,4-Dichloro-2-nitroaniline | 7.32 | -7.51 | -3.19 | 4.32 | 7.51 | 3.19 |

| This compound | 6.23 | -7.58 | -3.24 | 4.34 | 7.58 | 3.24 |

| 3,5-Dichloro-4-nitroaniline | 3.99 | -7.54 | -3.35 | 4.19 | 7.54 | 3.35 |

Synthesis and Experimental Characterization

The synthesis of dichloronitroaniline isomers is typically achieved through the nitration of the corresponding dichloroaniline precursor. The reaction conditions, including the nitrating agent and temperature, must be carefully controlled to achieve the desired isomer and minimize the formation of byproducts.

General synthesis workflow for dichloronitroaniline isomers.

Experimental Protocols

UV-Visible Spectroscopy:

-

Objective: To determine the electronic absorption properties (λmax) of the isomers.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁵ M) of each isomer in a UV-transparent solvent such as ethanol or methanol.

-

Procedure:

-

Record a baseline spectrum of the solvent.

-

Record the absorption spectrum of each isomer solution from 200 to 400 nm.

-

Identify the wavelength of maximum absorbance (λmax) for each isomer.

-

Cyclic Voltammetry:

-

Objective: To investigate the electrochemical properties, including oxidation and reduction potentials.

-

Instrumentation: A potentiostat with a three-electrode setup (e.g., glassy carbon working electrode, platinum counter electrode, and Ag/AgCl reference electrode).

-

Sample Preparation: Prepare solutions of each isomer (e.g., 1 mM) in an appropriate solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate).

-

Procedure:

-

Deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon).

-

Record the cyclic voltammogram by scanning the potential over a suitable range.

-

Determine the oxidation and reduction peak potentials.

-

Computational Methodology

Density Functional Theory (DFT) calculations provide a powerful tool for predicting and understanding the electronic properties of molecules.

-

Software: Quantum chemistry software package (e.g., Gaussian, ORCA).

-

Method:

-

Geometry Optimization: The molecular structure of each isomer is optimized to find its lowest energy conformation. A common functional and basis set combination for this is B3LYP/6-31G(d).

-

Property Calculation: Using the optimized geometry, electronic properties such as dipole moment, HOMO and LUMO energies, ionization potential, and electron affinity are calculated at a higher level of theory, for example, B3LYP/6-311++G(d,p), to achieve greater accuracy.

-

Workflow for DFT calculations of electronic properties.

Relevance to Drug Development

The electronic properties of dichloronitroaniline isomers are of significant interest in drug development, particularly in the context of antimicrobial and anticancer research. Nitroaromatic compounds often exhibit biological activity through a mechanism involving the enzymatic reduction of the nitro group.[2][3][4]

This bioreduction, catalyzed by nitroreductase enzymes, can generate reactive nitroso, hydroxylamino, and amino metabolites, as well as reactive oxygen species (ROS) and reactive nitrogen species (RNS).[5] These reactive species can induce cellular damage, including DNA damage, leading to cytotoxic or antimicrobial effects.[4] The efficiency of this bioactivation is dependent on the electron affinity of the parent nitroaromatic compound. A higher electron affinity facilitates the initial electron transfer step in the reduction process.

The electronic properties of the dichloronitroaniline isomers, as detailed in this guide, can therefore be used to predict their potential for bioactivation and subsequent biological activity. For instance, isomers with a lower LUMO energy (and thus higher electron affinity) may be more readily reduced by nitroreductases.

Hypothesized signaling pathway for dichloronitroaniline activity.

Furthermore, the dipole moment and overall polarity of the isomers will influence their solubility, membrane permeability, and interactions with biological targets, all of which are critical factors in drug design and efficacy. Quantitative Structure-Activity Relationship (QSAR) studies can leverage the electronic descriptors presented here to build predictive models for the biological activity of novel dichloronitroaniline derivatives.

References

Toxicological Profile of 3,5-Dichloro-2-nitroaniline: A Review of Available Data and Inferences from Structurally Related Compounds

Disclaimer: This document aims to provide a comprehensive overview of the toxicological profile of 3,5-Dichloro-2-nitroaniline. However, a thorough review of publicly available scientific literature and databases reveals a significant scarcity of specific toxicological data for this particular isomer. Therefore, this guide summarizes the limited available information and draws inferences from structurally related chloroaniline and nitroaniline compounds to provide a general understanding of the potential hazards. Researchers and drug development professionals are strongly advised to consult commercial toxicology reports or conduct specific studies to obtain definitive data for this compound.

Executive Summary

Hazard Identification and Classification (Based on Related Compounds)

Due to the lack of specific data for this compound, the hazard classifications are based on information available for structurally similar compounds. These classifications should be considered indicative of potential hazards and not as definitive data for this compound.

Table 1: Hazard Statements for Structurally Related Compounds

| Compound | Hazard Classifications |

| 5-Chloro-2-nitroaniline | Acute Oral Toxicity (Category 2), Acute Dermal Toxicity (Category 1), Acute Inhalation Toxicity (Category 2), Specific target organ toxicity - repeated exposure (Category 2), Chronic aquatic toxicity (Category 2).[1] |

| 3,5-Dichloroaniline | Acute toxicity (Oral, Dermal, Inhalation) (Category 3), Specific target organ toxicity - repeated exposure (Category 2), Hazardous to the aquatic environment, long-term hazard (Category 1).[2] |

| 4,5-Dichloro-2-nitroaniline | Harmful if swallowed, in contact with skin or if inhaled. Causes skin irritation. Causes serious eye irritation. May cause damage to organs through prolonged or repeated exposure. Toxic to aquatic life with long lasting effects.[3] |

These classifications suggest that this compound may be highly toxic by acute exposure through oral, dermal, and inhalation routes. Furthermore, repeated exposure could lead to organ damage, and the compound may be harmful to aquatic life with long-lasting effects.

Potential Toxicological Effects (Inferred from Related Compounds)

Acute Toxicity

Based on the hazard classifications of related compounds, this compound is likely to be toxic if swallowed, in contact with skin, or inhaled.[1][4] Symptoms of acute exposure to related chloroanilines and nitroanilines can include methemoglobinemia, cyanosis (a bluish discoloration of the skin), headache, dizziness, nausea, and in severe cases, convulsions and death.[5]

Repeated Dose Toxicity

Prolonged or repeated exposure to related compounds may cause damage to organs.[1][4] The target organs for the toxicity of dichloroanilines and nitroanilines can include the blood, hematopoietic system, kidneys, and liver.[2][6] For example, 3,5-dichloroaniline has been shown to induce renal damage.[7]

Genotoxicity and Carcinogenicity

There is no specific information on the genotoxicity or carcinogenicity of this compound. However, many nitroaromatic compounds are known to have mutagenic properties. For instance, some nitroanilines have shown mutagenic activity in the Ames test, a bacterial reverse mutation assay.[8] The genotoxic potential of aniline derivatives is a subject of ongoing research.[8] The carcinogenicity of nitroanilines can vary depending on the specific isomer.[9]

Experimental Protocols

A critical gap in the publicly available information for this compound is the absence of detailed experimental protocols for any toxicological studies. To generate such data, standard OECD (Organisation for Economic Co-operation and Development) guidelines for chemical testing would typically be followed. A general workflow for assessing the toxicity of a novel compound is presented below.

Caption: A generalized workflow for toxicological assessment of a chemical compound.

Signaling Pathways

No information regarding specific signaling pathways affected by this compound has been found in the public domain. Research on related nitroaromatic compounds suggests that their toxicity can be linked to mechanisms such as oxidative stress and the formation of reactive metabolites that can damage DNA and other macromolecules. The reduction of the nitro group can lead to the formation of nitroso and hydroxylamine derivatives, which are often more reactive and toxic than the parent compound.

Caption: A generalized metabolic activation pathway for nitroaromatic compounds.

Quantitative Structure-Activity Relationship (QSAR) Insights

In the absence of experimental data, Quantitative Structure-Activity Relationship (QSAR) models can provide estimations of toxicity. QSAR models for nitroaromatic compounds often use descriptors related to the molecule's electronic properties (like the energy of the lowest unoccupied molecular orbital, E-LUMO) and hydrophobicity (logP) to predict toxicity.[10] These models suggest that the reactivity of the nitro group and the ability of the compound to partition into biological membranes are key determinants of its toxic potential. Researchers could utilize publicly available or commercial QSAR software to generate predictive toxicity data for this compound.

Conclusion and Recommendations

The toxicological profile of this compound is largely uncharacterized in the public domain. Based on the available data for structurally related compounds, it is prudent to handle this chemical with significant caution, assuming it to be highly toxic via acute exposure and potentially capable of causing organ damage upon repeated exposure. For any research or development activities involving this compound, it is strongly recommended that a comprehensive toxicological assessment, following established guidelines, be conducted to determine its specific hazard profile. This should include, at a minimum, in vitro assays for cytotoxicity and genotoxicity, followed by in vivo studies for acute and repeated dose toxicity if warranted.

References

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. fishersci.com [fishersci.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. fishersci.com [fishersci.com]

- 7. 3,5-Dichloroaniline toxicity in Fischer 344 rats pretreated with inhibitors and inducers of cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Genotoxic activity of important nitrobenzenes and nitroanilines in the Ames test and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to 5-Chloro-2-nitroaniline: Synthesis, Properties, and Applications

A Note on the Subject: Initial research into the discovery and history of 3,5-Dichloro-2-nitroaniline revealed a significant lack of publicly available scientific literature, patents, or detailed experimental protocols for this specific isomer. In order to provide a comprehensive and valuable technical resource for researchers, scientists, and drug development professionals, this guide will instead focus on the closely related and well-documented compound, 5-Chloro-2-nitroaniline . This important intermediate shares key structural features and finds significant application in the pharmaceutical and chemical industries.

Introduction

5-Chloro-2-nitroaniline is a substituted aniline that serves as a crucial intermediate in organic synthesis. Characterized by its yellow to brown crystalline appearance, it is a versatile building block for the production of pharmaceuticals, dyes, and pesticides. Its chemical reactivity, stemming from the presence of nitro and chloro substituents on the aniline ring, allows for its incorporation into a wide array of more complex molecular architectures. Notably, it is a key precursor in the synthesis of the anthelmintic drug Fenbendazole, an upgraded version of Albendazole, and has been utilized in the development of novel therapeutics, including inhibitors of HIV-1 replication and potential cancer treatments.

Physicochemical and Spectral Data

The fundamental properties of 5-Chloro-2-nitroaniline are summarized below, providing essential data for laboratory and industrial applications.

| Property | Value |

| Molecular Formula | C₆H₅ClN₂O₂ |

| Molecular Weight | 172.57 g/mol |

| CAS Number | 1635-61-6 |

| Appearance | Yellow to brown solid/dark yellow solid powder/yellow needle-like crystals |

| Melting Point | 126-129 °C |

| Purity (Typical) | 98.6% - 99.5% |

Synthesis of 5-Chloro-2-nitroaniline

The industrial synthesis of 5-Chloro-2-nitroaniline is predominantly achieved through a two-step process starting from m-dichlorobenzene. This method is favored for its high yield and purity.

Synthetic Pathway Overview

The overall synthesis involves the nitration of m-dichlorobenzene to form 2,4-dichloronitrobenzene, followed by a selective amination reaction where one chlorine atom is displaced by an amino group under high pressure.

Caption: Synthesis of 5-Chloro-2-nitroaniline from m-dichlorobenzene.

Experimental Protocols

Materials:

-

m-Dichlorobenzene (0.68 mol)

-

Concentrated Sulfuric Acid (0.714 mol)

-

95% Nitric Acid (0.701 mol)

-

95% Ethanol

-

Ice, Water, Alkali solution

Procedure:

-

In a flask, slowly add 0.701 mol of 95% nitric acid to 0.714 mol of concentrated sulfuric acid. Cool the resulting mixed acid and set it aside.

-

In a separate three-necked flask equipped with a stirrer, add 0.68 mol of m-dichlorobenzene. Cool the flask in an ice bath to below 20°C.

-

Slowly add the mixed acid dropwise to the m-dichlorobenzene, ensuring the reaction temperature is maintained between 35-45°C.

-

After the addition is complete, continue to stir the reaction mixture at 45°C for 1 hour.

-

Allow the mixture to stand and separate the acid layer.

-

Wash the organic layer with water and an alkali solution to obtain crude 2,4-dichloronitrobenzene.

-

Dissolve the crude product in 200 mL of hot 95% ethanol.

-

Stir and cool the solution to 10°C to induce crystallization.

-

Filter the resulting needle-like crystals and dry them to yield the product. Further product can be obtained by concentrating the mother liquor.

Expected Yield: 91.1% (total)

Materials:

-

2,4-Dichloronitrobenzene (2.46 mol)

-

Toluene (7.72 mol)

-

Liquid Ammonia (14.1 mol)

-

Methanol

-

Water, Nitrogen gas

Procedure:

-

Add 2.46 mol of 2,4-dichloronitrobenzene and 7.72 mol of toluene to a 3L autoclave.

-

Seal the autoclave and purge the air with nitrogen gas.

-

Introduce 14.1 mol of liquid ammonia into the autoclave.

-

Heat the mixture to 160°C and maintain the reaction for 8 hours.

-

Cool the autoclave to 40°C and vent the excess ammonia.

-

Transfer the resulting solid-liquid mixture to 800 mL of water.

-

Continue cooling the mixture to 10°C and filter to collect the solid product.

-

Wash the filter cake with water.

-

Recrystallize the solid from methanol to obtain pure 5-Chloro-2-nitroaniline.

Expected Yield: 91.2% Purity: 99.5%

Applications in Drug Development

5-Chloro-2-nitroaniline is a valuable precursor in the synthesis of various Active Pharmaceutical Ingredients (APIs) and their intermediates.

Anthelmintic Drugs

It is a key raw material for the synthesis of Fenbendazole, a broad-spectrum benzimidazole anthelmintic used against gastrointestinal parasites.

HIV-1 Inhibitors

The compound has been utilized in the synthesis of novel benzimidazolones and their analogs, which have been evaluated as potent inhibitors of HIV-1 replication. These derivatives have shown significant inhibitory activity in cell-based assays with minimal cytotoxicity.

Cancer Therapeutics

Researchers have explored the use of 5-Chloro-2-nitroaniline in developing small molecules to target oncogenic microRNAs (miRNAs). For instance, neomycin-bisbenzimidazole conjugates containing the 5-Chloro-2-nitroaniline moiety have been developed to bind with high affinity to oncogenic miR-27a, effectively reducing its levels in cells.

Caption: Applications of 5-Chloro-2-nitroaniline in drug development.

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,5-Dichloro-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3,5-dichloro-2-nitroaniline, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The synthesis is achieved through a three-step process involving the protection of the amino group of 3,5-dichloroaniline by acetylation, followed by regioselective nitration of the resulting acetanilide, and subsequent deprotection via hydrolysis to yield the target compound. This method is designed to overcome the challenges associated with direct nitration of anilines, such as oxidation and the formation of multiple isomers.[1]

Introduction

The introduction of a nitro group onto an aromatic ring is a fundamental transformation in organic synthesis, providing a versatile functional group for further chemical modifications. However, the direct nitration of anilines, particularly substituted anilines like 3,5-dichloroaniline, presents significant challenges. The presence of the strongly activating amino group can lead to over-oxidation and a lack of regioselectivity, often resulting in a mixture of ortho, meta, and para isomers due to the protonation of the amino group in the strongly acidic nitrating medium.[1]

To achieve a controlled and regioselective nitration, a common and effective strategy is the temporary protection of the amino group.[1] Acetylation of the aniline to form an acetanilide moderates the activating effect of the amino group and sterically hinders the ortho positions, thereby directing the incoming nitro group to specific positions on the aromatic ring. Following nitration, the acetyl group can be readily removed by hydrolysis to regenerate the amino group, yielding the desired nitroaniline.[1] This protocol details the acetylation of 3,5-dichloroaniline, the subsequent nitration of N-(3,5-dichlorophenyl)acetamide, and the final hydrolysis to produce this compound.

Experimental Workflow

Caption: A diagram illustrating the four main stages of the experimental procedure for the synthesis of this compound.

Experimental Protocols

Step 1: Acetylation of 3,5-Dichloroaniline

This procedure protects the amino group of 3,5-dichloroaniline to prevent oxidation and direct the subsequent nitration.

Materials:

-

3,5-Dichloroaniline

-

Acetic anhydride

-

Glacial acetic acid

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Beaker

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of 3,5-dichloroaniline in 50 mL of glacial acetic acid.

-

Slowly add a stoichiometric equivalent of acetic anhydride to the solution.

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Allow the mixture to cool to room temperature and then pour it into 200 mL of ice-cold water with stirring.

-

Collect the precipitated N-(3,5-dichlorophenyl)acetamide by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral.

-

Dry the product in a vacuum oven at 50-60 °C.

Step 2: Nitration of N-(3,5-dichlorophenyl)acetamide

This step introduces the nitro group onto the protected aniline.

Materials:

-

N-(3,5-dichlorophenyl)acetamide (from Step 1)

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (70%)

-

Three-necked flask

-

Magnetic stirrer and stir bar

-

Thermometer

-

Dropping funnel

-

Ice bath

-

Crushed ice

-

Beaker

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add 10.0 g of the dried N-(3,5-dichlorophenyl)acetamide to 30 mL of concentrated sulfuric acid while maintaining the temperature below 20 °C with an ice bath.

-

Stir the mixture until all the solid has dissolved.

-

Prepare the nitrating mixture by slowly adding a stoichiometric equivalent of concentrated nitric acid to a small amount of concentrated sulfuric acid in a separate beaker, keeping the mixture cooled in an ice bath.

-

Add the nitrating mixture dropwise to the acetanilide solution over 30-45 minutes, ensuring the internal temperature does not rise above 10 °C.[1]

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2-3 hours.[1]

-

Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

-

Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.

Step 3: Hydrolysis of the Nitrated Acetanilide

This procedure removes the acetyl protecting group to yield the final product.

Materials:

-

Crude nitrated acetanilide (from Step 2)

-

Ethanol

-

Concentrated sulfuric acid (or concentrated hydrochloric acid)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Beaker

-

Saturated sodium bicarbonate solution

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Transfer the wet, crude nitrated acetanilide to a round-bottom flask.

-

Add a mixture of 50 mL of ethanol and 25 mL of concentrated sulfuric acid (or hydrochloric acid).[1]

-

Heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the complete disappearance of the acetylated intermediate.[1]

-

Cool the reaction mixture to room temperature and pour it into 200 mL of cold water.

-

Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.[1]

-

Collect the precipitated solid by vacuum filtration, wash with deionized water, and air-dry.

Step 4: Purification

The crude product can be purified by recrystallization or column chromatography.

Materials:

-

Crude this compound

-

Ethanol (or other suitable solvent)

-

Silica gel (for chromatography)

-

Appropriate eluent system (e.g., hexane/ethyl acetate gradient)

Procedure for Recrystallization:

-

Dissolve the crude product in a minimum amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol and dry them.

Procedure for Column Chromatography:

-

For higher purity, dissolve the crude product in a minimal amount of the eluent and load it onto a silica gel column.

-

Elute the column with an appropriate solvent system (e.g., a hexane/ethyl acetate gradient).

-

Collect the fractions containing the desired product and combine them.

-

Remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

The following table summarizes the key quantitative parameters for each step of the synthesis, based on analogous procedures.

| Step | Reaction | Reagents | Temperature (°C) | Time (hours) |

| 1 | Acetylation | 3,5-Dichloroaniline, Acetic Anhydride, Glacial Acetic Acid | Reflux (~118) | 1-2 |

| 2 | Nitration | N-(3,5-dichlorophenyl)acetamide, HNO₃/H₂SO₄ | 0-10 | 2-3 |

| 3 | Hydrolysis | Nitrated Acetanilide, Ethanol, H₂SO₄ (or HCl) | Reflux | 4-6 |

Characterization

The structure and purity of the final product, this compound, should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

-

Concentrated acids (sulfuric and nitric) are highly corrosive and strong oxidizing agents. Handle with extreme care.

-

Organic solvents are flammable. Avoid open flames and sources of ignition.

-

3,5-Dichloroaniline and its derivatives are toxic. Avoid inhalation, ingestion, and skin contact.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 3,5-Dichloro-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 3,5-dichloro-2-nitroaniline as a precursor in the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. The protocols detailed below focus on the preparation of key intermediates and their subsequent transformation into valuable benzimidazole and quinoxaline scaffolds.

Introduction

This compound is a versatile starting material for the synthesis of a range of nitrogen-containing heterocyclic compounds. Its chemical structure, featuring a nitro group ortho to an amino group, allows for reductive cyclization strategies to form fused heterocyclic systems. The presence of two chlorine atoms on the benzene ring provides opportunities for further functionalization, making it an attractive building block in the development of novel therapeutic agents and functional materials.

The primary synthetic route involves the initial reduction of the nitro group to an amine, yielding 3,5-dichloro-1,2-phenylenediamine. This highly reactive intermediate can then be condensed with various electrophilic reagents to construct the desired heterocyclic ring.

General Synthetic Strategy

The overall strategy for the synthesis of heterocyclic compounds from this compound is a two-step process. The first step is the reduction of the nitro group, followed by the cyclocondensation with an appropriate carbonyl compound.

Caption: General workflow for heterocyclic synthesis.

Experimental Protocols

Protocol 1: Reduction of this compound to 3,5-Dichloro-1,2-phenylenediamine

This protocol describes the reduction of the nitro group to an amine, a crucial step in preparing the precursor for cyclization.

Materials:

-

This compound

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq), ethanol, and water (typically in a 4:1 to 1:1 ratio).

-

Add iron powder (3.0-5.0 eq) and ammonium chloride (1.0-1.5 eq) to the suspension.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

After completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron catalyst.

-

Wash the celite pad with ethyl acetate.

-

Combine the filtrate and the washings and remove the organic solvents under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,5-dichloro-1,2-phenylenediamine.

-

The product can be purified by recrystallization or column chromatography if necessary.

Quantitative Data Summary (Representative)

| Parameter | Value |

| Yield | 85-95% |

| Reaction Time | 1-3 hours |

| Temperature | 80-90 °C |

Protocol 2: Synthesis of 5,7-Dichlorobenzimidazoles

This protocol outlines the synthesis of benzimidazoles via the condensation of 3,5-dichloro-1,2-phenylenediamine with an aldehyde.

Caption: Pathway for 5,7-dichlorobenzimidazole synthesis.

Materials:

-

3,5-Dichloro-1,2-phenylenediamine

-

Aromatic or aliphatic aldehyde (1.0 eq)

-

Sodium metabisulfite (Na₂S₂O₅) or another suitable oxidant

-

Ethanol (EtOH) or Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve 3,5-dichloro-1,2-phenylenediamine (1.0 eq) in ethanol or DMF in a round-bottom flask.

-

Add the aldehyde (1.0 eq) to the solution and stir the mixture at room temperature.

-

Add sodium metabisulfite (2.0 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature or gently heat to 50-60 °C and monitor the reaction by TLC.

-

Once the reaction is complete (typically 2-6 hours), pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by filtration.

-

Wash the solid with water and then with a small amount of cold ethanol.

-

Dry the product under vacuum to obtain the desired 5,7-dichlorobenzimidazole derivative.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data Summary (Representative)

| Substrate (Aldehyde) | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzaldehyde | Na₂S₂O₅ | EtOH | 60 | 4 | 85 |

| 4-Chlorobenzaldehyde | Na₂S₂O₅ | DMF | RT | 6 | 90 |

| 4-Methoxybenzaldehyde | Na₂S₂O₅ | EtOH | 60 | 3 | 88 |

Protocol 3: Synthesis of 6,8-Dichloroquinoxalines

This protocol describes the synthesis of quinoxalines by the condensation of 3,5-dichloro-1,2-phenylenediamine with an α-dicarbonyl compound.

Caption: Pathway for 6,8-dichloroquinoxaline synthesis.

Materials:

-

3,5-Dichloro-1,2-phenylenediamine

-

α-Dicarbonyl compound (e.g., benzil, glyoxal) (1.0 eq)

-

Ethanol (EtOH) or Acetic Acid (AcOH)

-